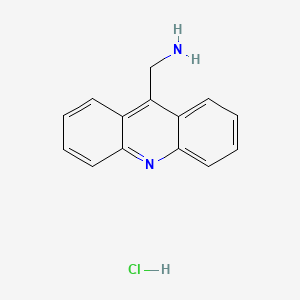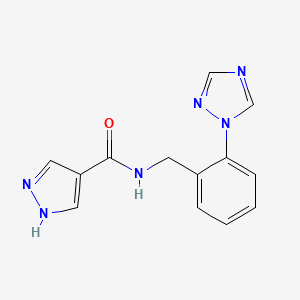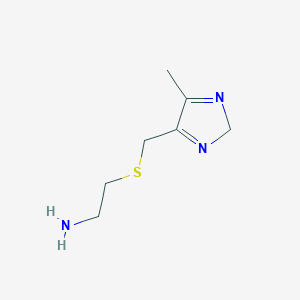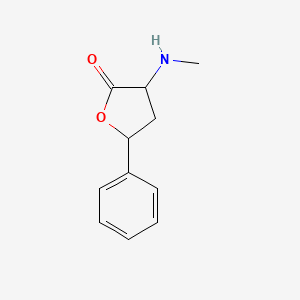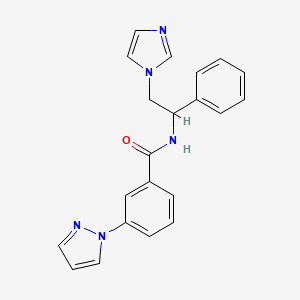
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves the formation of C-N bonds. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction yields the desired compound under mild conditions, making it an efficient and versatile synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and pyrazole rings.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings. Additionally, the specific arrangement of these rings in the compound enhances its potential biological activity and makes it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C21H19N5O |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2-imidazol-1-yl-1-phenylethyl)-3-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C21H19N5O/c27-21(18-8-4-9-19(14-18)26-12-5-10-23-26)24-20(15-25-13-11-22-16-25)17-6-2-1-3-7-17/h1-14,16,20H,15H2,(H,24,27) |
Clave InChI |
XOPJDZYCKZQCOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chlorobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13108895.png)


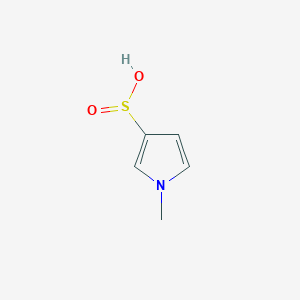
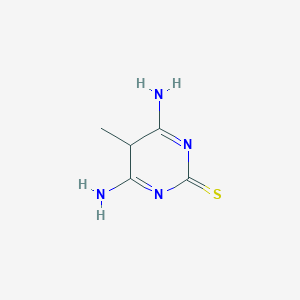
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
